ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is a pyrazole derivative characterized by its unique structure, which includes an ethyl ester group, a butyl chain, and an iodine atom attached to the pyrazole ring. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are known for their versatility and significance in various fields, including medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate typically involves the iodination of a pyrazole precursor. One common method includes the reaction of 1-butyl-3,5-dimethylpyrazole with iodine and ammonium hydroxide to yield the desired iodinated product . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using continuous flow reactors to enhance efficiency and scalability. The use of heterogeneous catalysts, such as Amberlyst-70, can offer eco-friendly attributes and simplify the reaction workup .
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for synthesizing biologically active molecules with potential therapeutic properties.
Agriculture: Pyrazole derivatives are used in the development of agrochemicals, including herbicides and fungicides.
Materials Science: The compound can be utilized in the synthesis of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom can play a crucial role in binding interactions, enhancing the compound’s affinity and specificity for its target .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-butyl-4-chloro-1H-pyrazole-3-carboxylate
- Ethyl 1-butyl-4-bromo-1H-pyrazole-3-carboxylate
- Ethyl 1-butyl-4-fluoro-1H-pyrazole-3-carboxylate
Uniqueness
Ethyl 1-butyl-4-iodo-1H-pyrazole-3-carboxylate is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions compared to its chloro, bromo, and fluoro counterparts. The larger atomic radius and higher polarizability of iodine can enhance certain chemical reactions and binding interactions, making this compound particularly valuable in specific applications .
Properties
IUPAC Name |
ethyl 1-butyl-4-iodopyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15IN2O2/c1-3-5-6-13-7-8(11)9(12-13)10(14)15-4-2/h7H,3-6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJGJXOQVELNIFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)C(=O)OCC)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15IN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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